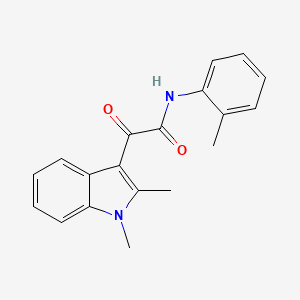

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide, also known as DIM-I-3, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

Research in chemical synthesis often involves the study of compounds like 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide, exploring their formation and reactivity. A notable study by Mukhanova et al. (2007) focused on the Claisen—Eschenmoser reaction for hydroxymethylbenzofurans and indoles, presenting methods for generating compounds with similar structures through reactions involving N,N-dimethylacetamide dimethyl acetal and various indoles and benzofurans Mukhanova, S. Kukushkin, P. Ivanov, L. Alekseeva, V. Granik, (2007). This research provides insight into the synthetic routes and mechanisms that could be applied to the synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide.

Molecular Structure Analysis

The analysis of molecular structure and determination of absolute configuration are critical for understanding the chemical properties and potential applications of compounds. Suárez-Castillo et al. (2009) developed a method for determining the absolute configuration of 2-(2-oxo-3-indolyl)acetamides, which could be relevant for studying the stereochemistry of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide. Their approach utilized 1H NMR spectra analysis and DFT calculations, offering a reliable way to ascertain the three-dimensional structure and chirality of related compounds Suárez-Castillo, Myriam Meléndez-Rodríguez, Luis E. Castelán-Duarte, Maricruz Sánchez-Zavala, Ernesto Rivera-Becerril, M. S. Morales-Ríos, P. Joseph-Nathan, (2009).

Biological Activities

The exploration of biological activities is a significant area of research for compounds like 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide. Studies have focused on related structures, examining their potential as antimicrobial agents, as seen in the work by Debnath and Ganguly (2015), who synthesized and evaluated the antibacterial and antifungal activities of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives Debnath, S. Ganguly, (2015). This research suggests potential avenues for the use of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide in antimicrobial applications.

Crystallography and Structural Determination

Crystallography plays a vital role in elucidating the precise molecular structure of compounds. The work by Yin et al. (2008) on the crystal and molecular structure of a similar compound provides a framework that could be applied to study the crystal structure of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide, offering insights into its geometric configuration, intermolecular interactions, and potential functional applications Yin, Z. Song, Zongde Wang, H. Jiang, (2008).

Wirkmechanismus

Target of Action

Similar compounds, such as n-((1-methyl-1h-indol-3-yl)methyl)-n-(3,4,5-trimethoxyphenyl)acetamide derivatives, have been shown to inhibit tubulin polymerization . Tubulin is a protein that forms microtubules, which are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .

Mode of Action

For instance, certain indole derivatives have been found to inhibit tubulin polymerization . This inhibition disrupts the formation of microtubules, which can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The compound’s effect on biochemical pathways is likely related to its potential inhibition of tubulin polymerization. Disruption of microtubule formation can affect various cellular processes, including cell division and intracellular transport . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division .

Result of Action

The result of the compound’s action would depend on its exact mode of action and pharmacokinetic properties. If it does indeed inhibit tubulin polymerization, it could potentially induce cell cycle arrest and apoptosis in targeted cells . This could make it a potential candidate for cancer therapeutics, particularly for cancers characterized by rapid cell division .

Eigenschaften

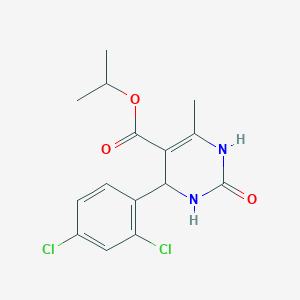

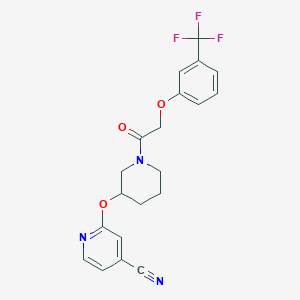

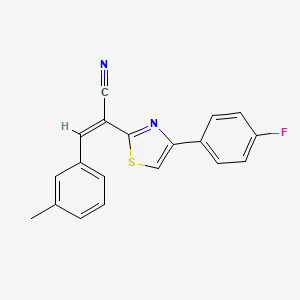

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-12-8-4-6-10-15(12)20-19(23)18(22)17-13(2)21(3)16-11-7-5-9-14(16)17/h4-11H,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMXLQOLNAUBPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2993780.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2993784.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2993785.png)

![7-Fluoro-3-[[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2993786.png)

![(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid](/img/structure/B2993792.png)

![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2993797.png)

![6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide](/img/structure/B2993798.png)